molecular formula C11H9BFNO2 B8645955 [2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid

[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid

Cat. No.: B8645955
M. Wt: 217.01 g/mol
InChI Key: YOZIWBXJOJWXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid typically involves the reaction of 2-fluoro-3-iodopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields. The purification process involves crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid primarily undergoes Suzuki-Miyaura coupling reactions. It can also participate in other types of reactions such as oxidation, reduction, and substitution .

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the organic halide. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. This makes it a valuable reagent in the synthesis of complex molecules, particularly in the pharmaceutical industry .

Properties

Molecular Formula

C11H9BFNO2

Molecular Weight

217.01 g/mol

IUPAC Name

(2-fluoro-3-pyridin-4-ylphenyl)boronic acid

InChI

InChI=1S/C11H9BFNO2/c13-11-9(8-4-6-14-7-5-8)2-1-3-10(11)12(15)16/h1-7,15-16H

InChI Key

YOZIWBXJOJWXAW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C2=CC=NC=C2)F)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A cooled (−78° C.) solution of n-butyllithium (15.2 ml of a 2.5 M solution in hexanes, 38.0 mmol) in tetrahydrofuran (100 ml) was treated with 2,2,6,6-tetramethylpiperidine (6.69 ml, 39.8 mmol) and stirring at −78° C. was continued for 15 min. The reaction was then treated with a cooled (0° C.) solution of 4-(2-fluorophenyl)pyridine (6.26 g, 36.1 mmol) in tetrahydrofuran (20 ml) added dropwise over 10 min. This mixture was stirred at −78° C. for 2 h and then treated with trimethyl borate (8.16 ml, 72.3 mmol) added dropwise over 5 min. The reaction was stirred at −78° C. for 10 min then allowed to warm to ambient temperature. Next, 2 N hydrochloric acid (10 ml) was added and the mixture stirred for 30 min, then evaporated to dryness. The residue was stirred with 2 N hydrochloric acid (100 ml) for 1 h and then taken to pH 14 with 2 N sodium hydroxide (ca. 150 ml). This was washed with diethyl ether and the aqueous layer was cooled to 0° C. and adjusted to pH 8 with 36% hydrochloric acid. After stirring at 0° C. for 1 h the resulting solid was collected by filtration and dried to afford 5.20 g (66%) of 2-fluoro-3-(pyridin-4-yl)benzeneboronic acid as a white solid: MS (ES+) m/z 218 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.69 mL
Type
reactant
Reaction Step Two
Quantity
6.26 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
8.16 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-(2-Fluorophenyl)pyridine was lithiated and reacted with trimethyl borate as described in Example 11 to afford 2-fluoro-3-(pyridin-4-yl)benzeneboronic acid as a white solid: m/z (ES+) 218 (M++H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.